![molecular formula C14H23NO2 B12502675 (3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B12502675.png)
(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3311~3,7~]decan-1-ol is a complex organic compound characterized by its tricyclic structure and the presence of a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the morpholine ring: This step often involves nucleophilic substitution or addition reactions.
Final functionalization: The hydroxyl group is introduced in the final step, often through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
化学反応の分析
Types of Reactions
(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The morpholine ring can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
科学的研究の応用
(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[331
Medicinal Chemistry: As a scaffold for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with unique properties.
作用機序
The mechanism of action of (3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(3R,5S,7s)-4-(piperidin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
(3R,5S,7s)-4-(pyrrolidin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in (3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol might confer unique properties such as increased solubility or specific binding interactions, making it distinct from similar compounds.
特性
分子式 |
C14H23NO2 |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
(3S,5R)-4-morpholin-4-yladamantan-1-ol |
InChI |
InChI=1S/C14H23NO2/c16-14-7-10-5-11(8-14)13(12(6-10)9-14)15-1-3-17-4-2-15/h10-13,16H,1-9H2/t10?,11-,12+,13?,14? |
InChIキー |
DBZPWMVGCMRXDI-HPCMXSDISA-N |
異性体SMILES |
C1COCCN1C2[C@@H]3CC4C[C@H]2CC(C3)(C4)O |
正規SMILES |
C1COCCN1C2C3CC4CC2CC(C4)(C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[[3-(2-chlorophenyl)-1-oxo-2-phenyl-2-propen-1-yl]amino]benzoate](/img/structure/B12502599.png)
![2-(3-Methylbenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B12502605.png)
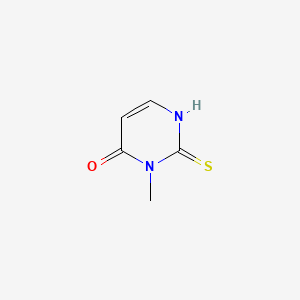
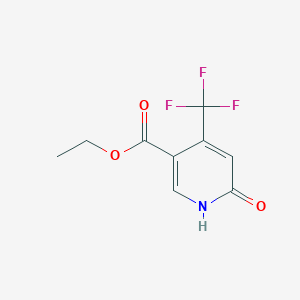
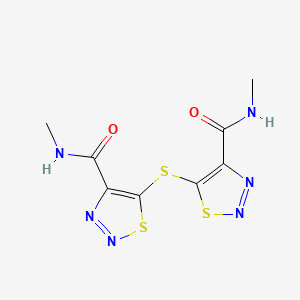
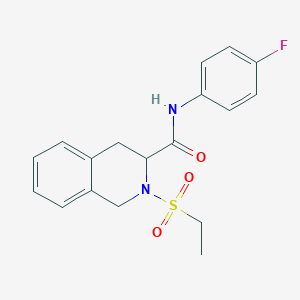
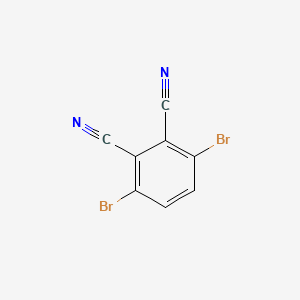
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12502631.png)
![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502634.png)
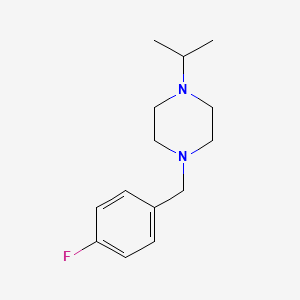
![4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B12502644.png)
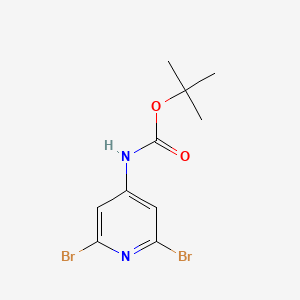

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12502660.png)
